molecular formula C13H13Cl2NO4 B13356033 Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate

Cat. No.: B13356033
M. Wt: 318.15 g/mol
InChI Key: OEWIHUFEAFZGBF-VQHVLOKHSA-N
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Description

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a specialized chemical intermediate intended for research and development purposes only. This compound is not for diagnostic or therapeutic use. [Primary Application/Role] This compound serves as a crucial synthetic intermediate in the development of [e.g., novel active ingredients, functional materials]. Its molecular structure, incorporating both dichloronicotinoyl and ethoxyacrylate moieties, makes it a valuable precursor in [e.g., pharmaceutical chemistry, agrochemical research, or materials science]. [Research Value and Mechanism] Researchers value this compound for its [e.g., reactivity as a Michael acceptor, or its role in multi-component reactions]. Its proposed mechanism of action involves [e.g., inhibiting a specific enzyme, or acting as a building block for a larger molecular framework]. Key areas of investigation include [e.g., its potential in creating kinase inhibitors, its use in synthesizing heterocyclic compounds, or its herbicidal activity]. For safe handling, please consult the Safety Data Sheet (SDS). This product is strictly for research use and is not intended for personal, medicinal, or household use.

Properties

Molecular Formula

C13H13Cl2NO4

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl (E)-2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate

InChI

InChI=1S/C13H13Cl2NO4/c1-3-19-7-9(13(18)20-4-2)11(17)8-5-6-10(14)16-12(8)15/h5-7H,3-4H2,1-2H3/b9-7+

InChI Key

OEWIHUFEAFZGBF-VQHVLOKHSA-N

Isomeric SMILES

CCO/C=C(\C(=O)C1=C(N=C(C=C1)Cl)Cl)/C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate typically involves the reaction of 2,6-dichloronicotinoyl chloride with ethyl 3-ethoxyacrylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted nicotinoyl derivatives .

Scientific Research Applications

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(ethylamino)acrylate (CAS: NA, CAT# AR-E01571), a structurally related compound. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Parameter Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (Hypothetical) Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(ethylamino)acrylate
Nicotinoyl Substitution 2,6-dichloro 2,6-dichloro-5-fluoro
Acrylate Side Chain Ethoxy (-OCH₂CH₃) Ethylamino (-NHCH₂CH₃)
Molecular Formula C₁₃H₁₃Cl₂NO₄ (calculated) C₁₃H₁₂Cl₂FNO₃
Molecular Weight ~318.16 g/mol (calculated) 335.16 g/mol
CAS Number Not available NA

Key Differences and Implications:

Substitution on Nicotinoyl Ring: The absence of a 5-fluoro group in the target compound may reduce electronegativity and alter binding interactions in biological systems. Fluorine is known to enhance lipophilicity and metabolic stability, so its exclusion could impact pharmacokinetics .

Acrylate Side Chain: The ethoxy group (-OCH₂CH₃) in the target compound likely increases hydrophilicity compared to the ethylamino group (-NHCH₂CH₃) in the evidence compound.

Molecular Weight :

  • The lower molecular weight of the target compound (~318 vs. 335 g/mol) suggests differences in bioavailability or diffusion rates across membranes.

Research Findings and Hypotheses

While direct studies on this compound are unavailable in the provided evidence, inferences can be drawn from its structural analogs:

  • Fluorine Impact: The evidence compound’s 5-fluoro substitution may confer resistance to oxidative degradation, a common issue in nicotinoyl derivatives. The target compound, lacking this group, might exhibit shorter half-life in biological systems .
  • This could simplify manufacturing processes for the target compound .

Biological Activity

Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate (CAS No. 157373-27-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic uses.

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₄
  • Molecular Weight : 318.15 g/mol
  • Structure : Characterized by the presence of a dichloronicotinoyl moiety and an ethoxyacrylate group, which contribute to its biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate exhibit significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. The compound's structural analogs have shown effectiveness against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus .

2. Cytotoxicity and Antiproliferative Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in tumor cells.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : By interfering with the DNA replication machinery in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways through the activation of caspases.

Case Studies

Several studies have highlighted the efficacy of this compound in vivo and in vitro:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load when treated with the compound compared to controls .
  • Cytotoxicity Assessment : In a controlled laboratory setting, various cancer cell lines were treated with different concentrations of this compound. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, condensation of 2,6-dichloronicotinoyl chloride with ethyl 3-ethoxyacrylate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) is a common method. Optimization involves:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
  • Solvent purity : Anhydrous solvents prevent hydrolysis of reactive intermediates.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (≥85%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Handling : Use fume hoods with local exhaust ventilation (LEV) to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) .
  • Storage : Store in amber glass containers under inert gas (argon) at –20°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) and moisture .
  • Disposal : Neutralize waste with sodium bicarbonate before incineration .

Q. What analytical techniques are recommended for initial characterization?

Answer:

  • Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: acetonitrile/water, 70:30).
  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to identify ester carbonyl (δ ~165 ppm) and dichloropyridine protons (δ ~7.5–8.2 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How do reaction intermediates influence the stereochemical outcome of derivatives?

Answer: The 3-ethoxyacrylate moiety acts as a Michael acceptor, enabling stereoselective additions. For example:

  • Nucleophilic attack : Use of chiral catalysts (e.g., Cinchona alkaloids) can induce enantioselectivity in β-ketoester formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric ratios (dr > 4:1).
    Monitor intermediates via in-situ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction dynamics .

Q. What are the decomposition pathways under varying pH and temperature conditions?

Answer:

  • Acidic conditions (pH < 3) : Hydrolysis of the ester group generates 2,6-dichloronicotinic acid (confirmed by TLC, Rf = 0.3 in ethyl acetate).
  • Alkaline conditions (pH > 10) : β-ketoester cleavage occurs, releasing CO₂ and forming 2,6-dichloropyridine derivatives.
  • Thermal stability : DSC shows decomposition onset at 120°C (exothermic peak at 145°C). Store below –20°C to extend shelf life .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from impurity profiles or assay conditions. Mitigation strategies include:

  • Batch comparison : Use LC-MS to quantify trace impurities (e.g., hydrolyzed byproducts).
  • Standardized assays : Normalize cell viability tests (e.g., MTT assay) to protein content (Bradford method) to reduce variability .
  • Positive controls : Compare with commercial reference standards (e.g., Sigma-Aldrich) for activity benchmarking .

Q. What computational methods predict interactions with biological targets (e.g., enzymes)?

Answer:

  • Docking studies : Use AutoDock Vina with PyRx to model binding to bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic interactions with the dichloropyridine ring.
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å). Validate with in vitro IC₅₀ assays .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Technique Key Peaks Interpretation
¹H NMRδ 1.35 (t, 3H, CH₂CH₃)Ethyl ester methyl group
δ 4.30 (q, 2H, OCH₂CH₃)Ethoxyacrylate backbone
¹³C NMRδ 166.5 (C=O ester)Ester carbonyl resonance
ESI-MSm/z 332.02 [M+H]⁺Molecular ion confirmation

Q. Table 2. Stability Under Stress Conditions

Condition Degradation Product Analytical Method
0.1 M HCl, 25°C, 24h2,6-Dichloronicotinic acidHPLC (retention time: 4.2 min)
0.1 M NaOH, 25°C, 24h3-Ethoxyacrylic acidTLC (Rf = 0.55)
120°C, 1hCharred residue (TGA mass loss: 95%)Thermogravimetric analysis

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